5'-O-DMT-5-Ethynyl-2'-deoxyuridine 3'-CE phosphoramidite chemical properties
5'-O-DMT-5-Ethynyl-2'-deoxyuridine 3'-CE phosphoramidite chemical properties
An In-Depth Technical Guide to 5'-O-DMT-5-Ethynyl-2'-deoxyuridine 3'-CE Phosphoramidite: Properties, Protocols, and Applications
Introduction
In the landscape of modern nucleic acid chemistry, the ability to synthesize oligonucleotides with specific modifications is paramount for advancing diagnostics, therapeutics, and fundamental biological research. Among the arsenal of modified phosphoramidites, 5'-O-DMT-5-Ethynyl-2'-deoxyuridine 3'-CE phosphoramidite stands out as a cornerstone reagent. Its design is a testament to elegant chemical engineering, serving a dual purpose: it acts as a stable and efficient building block for standard automated DNA synthesis while simultaneously introducing a versatile alkyne handle for post-synthetic functionalization via "click chemistry".[]
This guide provides an in-depth exploration of the chemical properties, synthesis protocols, and critical handling considerations for this phosphoramidite. Tailored for researchers, scientists, and drug development professionals, this document moves beyond simple data recitation to explain the causality behind experimental choices, ensuring that protocols are not just followed, but understood. We will delve into the nuances of its incorporation into oligonucleotides, the critical deprotection steps required to preserve its unique functionality, and its subsequent use in creating precisely labeled and conjugated DNA molecules.
Section 1: Core Chemical and Physical Properties
The functionality of 5'-O-DMT-5-Ethynyl-2'-deoxyuridine 3'-CE phosphoramidite is derived directly from its molecular architecture. Each component is engineered for a specific role in the multi-step process of oligonucleotide synthesis and modification.
Structural Analysis:
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5'-Dimethoxytrityl (DMT) Group: This acid-labile protecting group is essential for the stepwise, 3'-to-5' directionality of phosphoramidite chemistry.[][3] It shields the 5'-hydroxyl group, preventing self-polymerization and ensuring that coupling occurs only at the desired position. Its removal with a mild acid in each synthesis cycle generates a characteristic orange-colored trityl cation, which is widely used for real-time monitoring of synthesis efficiency.[4]
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5-Ethynyl Group: This is the key functional modification. The terminal alkyne at the 5-position of the uracil base is a bioorthogonal handle. It is relatively inert during the oligonucleotide synthesis process but is highly reactive in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, allowing for the covalent attachment of various molecules post-synthesis.[5]
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3'-Cyanoethyl (CE) Phosphoramidite: This is the reactive moiety responsible for forming the phosphodiester backbone of the DNA strand.[3] Activated by agents like tetrazole, it couples efficiently with the free 5'-hydroxyl of the growing oligonucleotide chain.[5][] The β-cyanoethyl group protects the phosphate during synthesis and is readily removed during the final deprotection step.
Caption: Structure of 5'-O-DMT-5-Ethynyl-2'-deoxyuridine 3'-CE phosphoramidite.
Summary of Chemical Properties
| Property | Value | Source(s) |
| Molecular Formula | C41H47N4O8P | |
| Molecular Weight | 754.81 g/mol | [7] |
| Appearance | White to off-white solid | |
| Purity | Typically ≥95% by HPLC | |
| Solubility | Soluble in anhydrous acetonitrile | |
| Storage (Solid) | -10 to -30°C, under dry, inert atmosphere | [7][8] |
| Stability (in Acetonitrile) | 1-2 days at room temperature | [7][8][9] |
Section 2: Application in Automated Oligonucleotide Synthesis
The incorporation of 5-Ethynyl-dU into a growing DNA chain follows the well-established phosphoramidite synthesis cycle. Due to its structural similarity to standard phosphoramidites, no significant alterations to the core synthesis protocol are required.[5][8]
The Phosphoramidite Synthesis Cycle:
The synthesis is a four-step process that is repeated for each nucleotide added to the sequence.[4][]
Caption: Schematic of the CuAAC "Click" reaction for oligonucleotide labeling.
Experimental Protocol: Fluorescent Labeling of an Ethynyl-Modified Oligonucleotide
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Objective: To conjugate an azide-containing fluorescent dye to a purified ethynyl-modified oligonucleotide.
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Materials:
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Purified, desalted ethynyl-oligonucleotide
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Azide-modified fluorescent dye (e.g., FAM-azide, Cy5-azide)
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Copper(II) Sulfate (CuSO₄) solution
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Sodium Ascorbate solution (freshly prepared)
-
Copper ligand (e.g., TBTA or THPTA) to stabilize Cu(I)
-
Buffer (e.g., 0.1 M phosphate or TEAA buffer, pH 7-7.5)
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DMSO
-
-
Procedure:
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Oligonucleotide Preparation: Dissolve the ethynyl-oligonucleotide in the reaction buffer to a final concentration of approximately 50-200 µM.
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Reagent Preparation:
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Prepare a stock solution of the azide-dye in DMSO (e.g., 10 mM).
-
Prepare a stock solution of Sodium Ascorbate in water (e.g., 5 mM). Prepare this solution fresh just before use.
-
Prepare a stock solution of the Cu(I)-ligand complex (e.g., pre-mix CuSO₄ and TBTA in a DMSO/water solution).
-
-
Reaction Assembly: In a microcentrifuge tube, combine the following in order:
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Oligonucleotide solution.
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Azide-dye solution (add 1.5 to 5 equivalents relative to the oligonucleotide).
-
Sodium Ascorbate solution (final concentration ~0.5 mM).
-
Cu(I)-ligand complex solution (final concentration ~0.5 mM).
-
-
Incubation: Vortex the mixture thoroughly. Incubate at room temperature overnight, protected from light.
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Purification: The labeled oligonucleotide conjugate can be purified from excess reagents by methods such as ethanol precipitation or size-exclusion chromatography (e.g., a desalting column). [10]
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Section 5: Purification and Quality Control
Purification is essential to separate the desired full-length oligonucleotide from shorter, truncated failure sequences generated during synthesis. [11]For oligonucleotides modified with 5-Ethynyl-dU, standard purification methods are effective.
Trityl-On Reverse-Phase HPLC (RP-HPLC):
This is the most common and highly recommended method for purifying modified oligonucleotides. The strategy leverages the hydrophobicity of the DMT group, which is intentionally left on the 5'-end of the full-length product after synthesis.
Caption: Workflow for Trityl-on Reverse-Phase HPLC purification.
Quality Control:
After purification, the identity and purity of the final oligonucleotide should always be verified.
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Analytical HPLC: To assess purity.
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Mass Spectrometry (ESI-MS): To confirm the correct molecular weight of the modified oligonucleotide.
Section 6: Impact and Applications in Research and Development
The incorporation of 5-Ethynyl-dU has both structural and functional consequences that are highly beneficial for a range of applications.
Thermodynamic Impact:
The ethynyl modification provides a significant stabilizing effect on the DNA duplex. Each incorporation of 5-ethynyl-deoxyuridine can increase the duplex melting temperature (Tm) by +1.0 to +3.0°C. [5]This enhancement is attributed to favorable stacking interactions within the duplex and makes it a valuable modification for applications requiring high-affinity binding, such as in diagnostic probes or antisense therapeutics.
Key Application Areas:
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Molecular Diagnostics: The ability to attach fluorescent reporters via click chemistry makes this modification ideal for creating highly sensitive probes for applications like qPCR and Fluorescence In Situ Hybridization (FISH). [5][12]2. Gene Therapy and Therapeutics: In the design of therapeutic oligonucleotides (e.g., siRNAs, ASOs), the ethynyl group can be used to conjugate molecules that improve pharmacokinetics, facilitate targeted delivery, or enhance biological activity. [12]3. Cell Biology: The deoxynucleoside form, 5-Ethynyl-2'-deoxyuridine (EdU), is a powerful replacement for BrdU for labeling and tracking DNA synthesis in proliferating cells. [13][14]Detection via click chemistry is far milder than the harsh acid/heat denaturation required for antibody-based BrdU detection. [14]4. Bioconjugation and Nanotechnology: The ethynyl group serves as a programmable site for constructing complex DNA-protein conjugates, creating DNA-based nanostructures, or immobilizing oligonucleotides onto surfaces. [12][15]
Section 7: Handling and Storage
Proper handling and storage are critical to maintain the reactivity and ensure the high performance of the phosphoramidite.
| Form | Condition | Rationale |
| Solid Phosphoramidite | -10 to -30°C, Dry, Inert Gas | The phosphoramidite moiety is highly susceptible to hydrolysis and oxidation. Cold, dry, and oxygen-free conditions are essential for long-term stability. |
| Solution in Acetonitrile | Use within 1-2 days, on synthesizer | In solution, the phosphoramidite is less stable and should be used promptly to ensure high coupling efficiency. |
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- Principles of Phosphoramidite Reactions in DNA Assembly - BOC Sciences. (n.d.).
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- Comprehensive Guide to Oligonucleotide Synthesis Using the Phosphoramidite Method - BOC Sciences. (n.d.).
- 5'-O-DMT-5-Ethynyl-2'-deoxyuridine 3'-CE phosphoramidite | For Oligonucleotide - MedchemExpress.com (Spanish). (n.d.).
- 5'-O-DMT-2'-Deoxyguanosine(DMF)-CE Phosphoramidite - BroadPharm. (n.d.).
- An Improved Approach for Practical Synthesis of 5-Hydroxymethyl-2′-deoxycytidine (5hmdC) Phosphoramidite and Triphosphate - NIH. (2022).
- CAS 178925-48-9 2'-Deoxy-5'-O-DMT-5-iodouridine 3'-CE phosphoramidite - BOC Sciences. (n.d.).
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